molecular formula C9H10ClNO4S B2819012 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride CAS No. 944888-19-1

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride

Cat. No.: B2819012
CAS No.: 944888-19-1
M. Wt: 263.69
InChI Key: WKOFWYBZSCHZMV-UHFFFAOYSA-N
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Description

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride typically involves the reaction of 4-methylcarbamoylmethoxy-benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{4-Methylcarbamoylmethoxy-benzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:

    Reactant Preparation: Ensuring high purity of starting materials.

    Reaction Control: Maintaining specific temperatures and reaction times.

    Purification: Using techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Acid or base catalysts to facilitate the reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methylcarbamoylmethoxy group.

    4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group, offering different reactivity and properties.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom, providing different chemical behavior.

Uniqueness

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other sulfonyl chlorides. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it valuable in various synthetic and industrial processes.

Biological Activity

4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties. The findings are supported by various studies and data tables summarizing key results.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methyl-1-benzenesulfonyl chloride with appropriate carbonyl compounds and amines. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) are commonly employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. The synthesized Schiff bases, derived from this compound, were tested against various bacterial strains, showing varying degrees of effectiveness:

Compound Bacterial Strain Activity Level
PV1Staphylococcus aureusStrong
PV2Escherichia coliModerate
PV3Salmonella typhiWeak
PV4Bacillus subtilisStrong
PV5Pseudomonas aeruginosaModerate

These results indicate that certain derivatives possess the potential to serve as effective antibacterial agents, particularly against gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, some derivatives also exhibited antifungal activity. For instance, compounds were tested against common fungal strains such as Candida albicans, with results indicating moderate effectiveness. This suggests that further exploration into their antifungal potential is warranted .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of this compound derivatives have been evaluated using in vitro models. The findings revealed that some compounds significantly inhibited pro-inflammatory cytokine production, indicating a promising therapeutic application in inflammatory diseases. Additionally, analgesic properties were assessed through pain models in laboratory animals, showing significant pain relief comparable to standard analgesics .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study on a specific derivative demonstrated a reduction in inflammation markers in a rat model of arthritis, suggesting its utility in treating inflammatory conditions.
  • Case Study 2 : Another study focused on the antibacterial efficacy against multi-drug resistant strains of bacteria, where the compound showed promising results that could lead to new antibiotic therapies.

Properties

IUPAC Name

4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOFWYBZSCHZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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